4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a diverse array of chemical functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process that includes the preparation of intermediate compounds followed by cyclization and functional group modification. Commonly, the synthesis starts with the formation of a thienyl-substituted pyrazole, which is then subjected to several chemical reactions to introduce the difluoromethyl and fluorophenyl groups.
Industrial Production Methods: Industrial production may leverage advanced techniques like flow chemistry to enhance yield and purity. Reaction conditions, such as temperature, solvent choice, and catalysts, are meticulously optimized to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: It can undergo oxidation to form various oxidized products or reduction reactions under suitable conditions.
Substitution Reactions: It is prone to electrophilic aromatic substitution, enabling the modification of its phenyl and thienyl groups.
Addition Reactions: The presence of the difluoromethyl group allows for unique addition reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidized derivatives: Include various aldehydes and carboxylic acids.
Reduced derivatives: Include alcohols and amines.
Substituted products: Depending on the substituents introduced, products can range from halogenated to alkylated derivatives.
Scientific Research Applications
Chemistry: This compound serves as a precursor for synthesizing more complex molecules and materials in organic synthesis.
Biology: It is being studied for its potential to interact with specific biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic properties, such as anti-inflammatory or anticancer activities, are being investigated.
Industry: It finds applications in developing specialty chemicals and advanced materials for electronics and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes, where it may act as an inhibitor or activator. Pathways involved often include signal transduction and metabolic regulation, depending on its specific applications.
Comparison with Similar Compounds
4-(difluoromethyl)-1-(4-chlorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-1-(4-bromophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
And there you have it A deep dive into the chemical wonder that is 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3S/c1-10-3-8-16(26-10)15-9-14(18(21)22)17-11(2)24-25(19(17)23-15)13-6-4-12(20)5-7-13/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDLOAGGQEIFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)F)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.